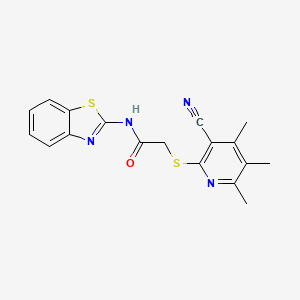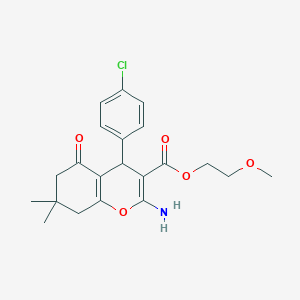![molecular formula C18H18N2O4 B11562105 methyl 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11562105.png)
methyl 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(E)-{[2-(3-methylphenoxy)acetamido]imino}methyl]benzoate is an organic compound with a complex structure that includes aromatic rings, ester, and amide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{[2-(3-methylphenoxy)acetamido]imino}methyl]benzoate typically involves multiple steps:
Formation of the amide bond: This can be achieved by reacting 3-methylphenoxyacetic acid with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The carboxylic acid group of the benzoic acid derivative can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Formation of the imine: The final step involves the condensation of the amide with an aldehyde to form the imine linkage, often under acidic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine or ester functionalities, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(E)-{[2-(3-methylphenoxy)acetamido]imino}methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural features make it suitable for incorporation into polymers or other materials with specific electronic or mechanical properties.
Biological Studies: It can serve as a probe or ligand in studies involving protein-ligand interactions or cellular uptake mechanisms.
Wirkmechanismus
The mechanism of action of methyl 4-[(E)-{[2-(3-methylphenoxy)acetamido]imino}methyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{(E)-[(4-methylphenyl)iminomethyl]oxy}benzoate
- Methyl 4-{[(E)-2-nitroethenyl]benzoate}
Uniqueness
Methyl 4-[(E)-{[2-(3-methylphenoxy)acetamido]imino}methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H18N2O4 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
methyl 4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H18N2O4/c1-13-4-3-5-16(10-13)24-12-17(21)20-19-11-14-6-8-15(9-7-14)18(22)23-2/h3-11H,12H2,1-2H3,(H,20,21)/b19-11+ |
InChI-Schlüssel |
TYNKKZMAXSKJRD-YBFXNURJSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11562028.png)

![N-(2-methoxy-5-methyl-phenyl)-3-[[2-(1-naphthyl)acetyl]hydrazono]butyramide](/img/structure/B11562030.png)
![(2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11562038.png)
![3-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11562043.png)
![2-(benzylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11562045.png)

![2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11562058.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11562059.png)
![5-acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile](/img/structure/B11562062.png)
![methyl 4-{[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11562082.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B11562096.png)

![N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline](/img/structure/B11562118.png)
